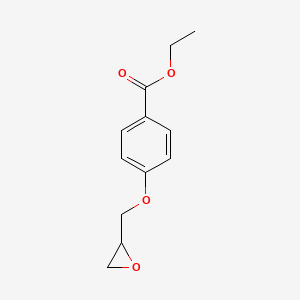

Ethyl 4-(oxiran-2-ylmethoxy)benzoate

Descripción general

Descripción

Ethyl 4-(oxiran-2-ylmethoxy)benzoate is an organic compound with the molecular formula C12H12O4 It is characterized by the presence of an oxirane (epoxide) ring attached to a benzoate ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 4-(oxiran-2-ylmethoxy)benzoate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzoic acid with epichlorohydrin in the presence of a base, followed by esterification with ethanol. The reaction conditions typically include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

Temperature: Room temperature to moderate heating (25-60°C)

Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-(oxiran-2-ylmethoxy)benzoate undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to ring-opening and formation of different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.

Major Products

Oxidation: Formation of diols or hydroxybenzoates.

Reduction: Ethyl 4-(hydroxymethoxy)benzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Ethyl 4-(oxiran-2-ylmethoxy)benzoate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the production of polymers and materials with specific properties, such as adhesives and coatings.

Mecanismo De Acción

The mechanism of action of Ethyl 4-(oxiran-2-ylmethoxy)benzoate involves interactions with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity underlies its potential bioactivity and applications in drug development.

Comparación Con Compuestos Similares

Ethyl 4-(oxiran-2-ylmethoxy)benzoate can be compared with other similar compounds, such as:

4-(oxiran-2-ylmethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.

4-acetoxybenzoic acid: Contains an acetoxy group instead of an epoxide.

Ethyl 4-hydroxybenzoate: Lacks the epoxide ring, making it less reactive.

Actividad Biológica

Ethyl 4-(oxiran-2-ylmethoxy)benzoate is an organic compound notable for its unique structure, which includes an epoxide (oxirane) ring and a benzoate moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12O4. The presence of the oxirane ring contributes to its reactivity, making it a valuable compound in organic synthesis and medicinal chemistry.

Synthesis Methods

This compound can be synthesized through several methods, with one common approach involving the reaction of 4-hydroxybenzoic acid with epichlorohydrin in the presence of a base, followed by esterification with ethanol. The general synthetic route is as follows:

- Starting Materials : 4-Hydroxybenzoic acid, epichlorohydrin.

- Reagents : Sodium hydroxide or potassium hydroxide as a base; polar aprotic solvents like DMSO or DMF.

- Conditions : Room temperature to moderate heating (25-60°C), reaction time ranging from several hours to overnight.

The biological activity of this compound is largely attributed to the electrophilic nature of the epoxide ring. This reactivity allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. Such interactions may disrupt normal cellular processes, which underlie its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that compounds containing oxirane rings exhibit significant antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in therapeutic applications .

Anticancer Properties

The compound has also been investigated for its anticancer activity. Studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage . The epoxide group plays a crucial role in this activity by interacting with cellular macromolecules.

Case Studies

Several case studies have explored the biological implications of this compound:

- Antimicrobial Efficacy Study : A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as an antibacterial agent.

- Cancer Cell Line Study : Another investigation focused on the effects of this compound on human breast cancer cell lines (MCF-7). The compound was found to inhibit cell proliferation by inducing G2/M phase arrest, suggesting a mechanism that could be further explored for cancer therapy .

Comparative Analysis

A comparison with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl 4-(oxiran-2-yl)benzoate | Methyl ester | Enhanced solubility and reactivity |

| Ethyl 4-(hydroxymethoxy)benzoate | Hydroxy derivative | Lacks epoxide ring, reduced reactivity |

| Phenyl 4-(oxiran-2-yl)benzoate | Phenolic derivative | Aromatic substitution alters properties |

Propiedades

IUPAC Name |

ethyl 4-(oxiran-2-ylmethoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-14-12(13)9-3-5-10(6-4-9)15-7-11-8-16-11/h3-6,11H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJVTVXYPNNCLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCC2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.